molecular formula C15H21NO5S B4944400 4-O-ethyl 2-O-methyl 3-methyl-5-(pentanoylamino)thiophene-2,4-dicarboxylate

4-O-ethyl 2-O-methyl 3-methyl-5-(pentanoylamino)thiophene-2,4-dicarboxylate

Cat. No.: B4944400
M. Wt: 327.4 g/mol
InChI Key: IAHPDFIHPRGAAK-UHFFFAOYSA-N
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Description

4-O-ethyl 2-O-methyl 3-methyl-5-(pentanoylamino)thiophene-2,4-dicarboxylate is a synthetic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring structure. These compounds are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of 4-O-ethyl 2-O-methyl 3-methyl-5-(pentanoylamino)thiophene-2,4-dicarboxylate involves several steps, typically starting with the preparation of the thiophene ring. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis . These methods involve the condensation of various substrates, such as α-methylene carbonyl compounds and α-cyano esters, with sulfurizing agents like phosphorus pentasulfide (P4S10) . Industrial production methods often utilize these reactions under optimized conditions to achieve high yields and purity.

Chemical Reactions Analysis

4-O-ethyl 2-O-methyl 3-methyl-5-(pentanoylamino)thiophene-2,4-dicarboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-O-ethyl 2-O-methyl 3-methyl-5-(pentanoylamino)thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in inflammatory processes, leading to its anti-inflammatory effects. The compound’s structure allows it to interact with cellular components, disrupting normal cellular functions and leading to its antimicrobial and anticancer properties .

Properties

IUPAC Name

4-O-ethyl 2-O-methyl 3-methyl-5-(pentanoylamino)thiophene-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5S/c1-5-7-8-10(17)16-13-11(14(18)21-6-2)9(3)12(22-13)15(19)20-4/h5-8H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHPDFIHPRGAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(C(=C(S1)C(=O)OC)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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